2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide
Description
This compound features a complex polycyclic scaffold, combining a pyrrolo[3,4-d][1,2,3]triazole core with a 3-chloro-4-fluorophenyl substituent and an acetamide group linked to a 2,5-dimethylphenyl moiety. Its molecular formula is C₂₃H₂₀ClFN₅O₃, with an average molecular mass of 492.89 g/mol and a monoisotopic mass of 492.1304 g/mol . The pyrrolo-triazole system, with its fused bicyclic structure, introduces electron-deficient regions due to the triazole and dioxo groups, which may influence intermolecular interactions and binding affinities in therapeutic contexts.
Properties
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-10-3-4-11(2)15(7-10)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)12-5-6-14(22)13(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRBFDSAVBOGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1052565-80-6) is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure features a pyrrolo-triazole core that may interact with various biological targets. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 447.9 g/mol. The structure includes a chloro-fluorophenyl group and a dimethylphenylacetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.9 g/mol |
| CAS Number | 1052565-80-6 |
The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors that modulate biological pathways. Detailed biochemical studies are necessary to identify these interactions and their implications for therapeutic applications.
Biological Activity
Research indicates that derivatives of similar triazole compounds exhibit significant biological activities including:
- Antiparasitic Activity : Some studies have shown that related compounds possess potent antiparasitic effects (EC50 values in the low micromolar range). For instance, modifications in the molecular structure can enhance metabolic stability and solubility while maintaining or improving activity against parasites .
- Antitumor Activity : Compounds featuring similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. The introduction of polar functional groups has been linked to improved solubility and bioavailability in cancer treatment contexts .
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole-based compounds:
- Antiparasitic Studies : A study highlighted that certain structural modifications in triazole compounds led to enhanced antiparasitic activity (EC50 values as low as 0.010 μM). The incorporation of specific aryl groups was crucial for maintaining high potency while ensuring metabolic stability .
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds showed selective cytotoxicity towards cancer cells with minimal effects on normal cells. This selectivity suggests potential for development as anticancer agents .
- Metabolic Stability : Research has indicated that the metabolic stability of triazole derivatives can be significantly affected by their lipophilicity and structural features. For example, compounds with increased lipophilicity often exhibit higher metabolic degradation rates in liver microsomes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Methyl Positioning : The 2,5-dimethylphenyl acetamide in the target compound versus the 2,3-dimethylphenyl isomer () may alter solubility and steric interactions. Ortho-methyl groups (2,5-dimethyl) could reduce rotational freedom, enhancing target selectivity .
- Core Heterocycle Differences : Thiazole- and pyrimidine-based analogs () exhibit antimicrobial or anticancer activity, suggesting that the pyrrolo-triazole core in the target compound could similarly modulate activity through distinct π-π stacking or hydrogen-bonding interactions .
Pharmacological Implications
The dichlorophenyl-pyrazole compound () highlights the role of EWGs in enhancing cytotoxicity, a property that may extend to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
